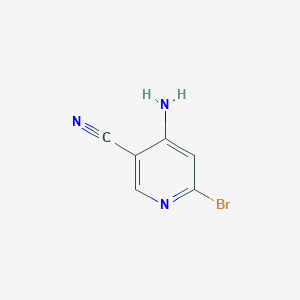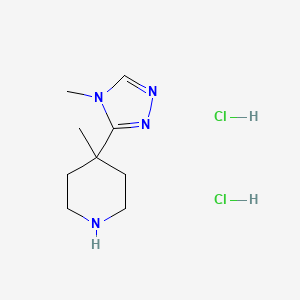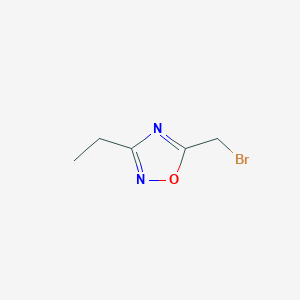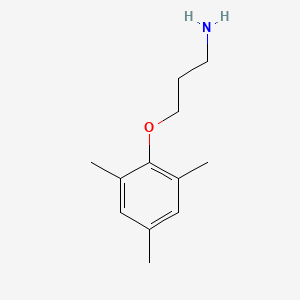
4-Amino-6-bromonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-bromonicotinonitrile is an organic compound with the molecular formula C₆H₄BrN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromonicotinonitrile typically involves the bromination of 4-amino nicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-bromonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-alkyl or aryl nicotinonitriles.
Oxidation Products: Nitro or nitroso derivatives of the original compound.
Reduction Products: Primary or secondary amines.
Applications De Recherche Scientifique
4-Amino-6-bromonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor for pharmaceuticals.
Medicine: Research into its potential as an anti-cancer or anti-inflammatory agent is ongoing.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism by which 4-Amino-6-bromonicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromine groups allows for specific binding interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
- 4-Amino-2-bromonicotinonitrile
- 4-Amino-5-bromonicotinonitrile
- 4-Amino-3-bromonicotinonitrile
Comparison: Compared to its analogs, 4-Amino-6-bromonicotinonitrile is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This positional difference can lead to variations in the compound’s chemical behavior and its effectiveness in various applications.
Propriétés
Formule moléculaire |
C6H4BrN3 |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
4-amino-6-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,(H2,9,10) |
Clé InChI |
OJJVCKKEUFHYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)









![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
